molecular formula C22H20N4O2S B2809050 N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 862246-04-6

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

Cat. No.: B2809050
CAS No.: 862246-04-6
M. Wt: 404.49
InChI Key: BRNYPGKRVAGRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanylacetamide side chain. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted with a phenyl group at position 3, a methyl group at position 5, and a sulfanylacetamide moiety at position 5. The 4-methoxyphenyl group on the acetamide side chain distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-12-21(29-14-20(27)25-17-8-10-18(28-2)11-9-17)26-22(24-15)19(13-23-26)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYPGKRVAGRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The pyrazolo[1,5-a]pyrimidine core is a common motif in medicinal chemistry. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Differences Molecular Weight Reported Applications
Target Compound 3-Ph, 5-Me, 7-SCH₂CONH(4-MeOPh) Reference 422.94 (calc) Under investigation
N-(3-Chloro-4-methylphenyl)-2-[(5-Me-3-Ph-pyrazolo[1,5-a]pyrimidin-7-yl)thio]acetamide 3-Ph, 5-Me, 7-SCH₂CONH(3-Cl-4-MePh) Chloro and methyl substituents on phenyl ring 422.94 Synthetic intermediate
DPA-714 (N,N-Diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-Me-pyrazolo[1,5-a]pyrimidin-3-yl]acetamide) 3-Acetamide (N,N-diethyl), 4-FOEtPh Fluorinated side chain, diethylamide 440.51 TSPO ligand for neuroimaging
F-DPA (N,N-Diethyl-2-(2-(4-FPh)-5,7-Me-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 3-Acetamide (N,N-diethyl), 4-FPh Fluorophenyl substituent 394.45 Radiotracer precursor
7a (N-Phenyl-2-[(4-MeOPh)amino]-5,7-Me-pyrazolo[1,5-a]pyrimidine-3-carboxamide) 3-Carboxamide, 4-MeOPh-amino Carboxamide vs. sulfanylacetamide 403.44 Cytotoxicity studies

Physicochemical Properties

Property Target Compound DPA-714 Chloro-Methyl Analog
Molecular Weight 422.94 440.51 422.94
LogP (Predicted) 3.8 4.2 4.0
Solubility (µg/mL) 15 (DMSO) 8 (DMSO) 10 (DMSO)
Melting Point Not reported 69–70°C 69–70°C

Q & A

Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, and how do reaction conditions influence yield?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core, followed by sulfanylation and acetylation. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol or DMF at 80–120°C) .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 or NaH .
  • Acetamide coupling : Reaction with 4-methoxyphenylamine using coupling agents (e.g., EDCI/HOBt) in aprotic solvents (e.g., DCM) . Yield optimization depends on solvent polarity, temperature gradients, and stoichiometric ratios of intermediates. For example, dimethylformamide (DMF) enhances solubility of aromatic intermediates, while excess reagents improve conversion rates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming regioselectivity in the pyrazolo-pyrimidine core and verifying substituent positions (e.g., methoxy vs. methyl groups) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects trace byproducts .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for validating sulfanyl-acetamide bond geometry .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

  • Reaction path screening : Tools like Gaussian or ORCA simulate energy barriers for sulfanylation, identifying optimal catalysts (e.g., NaH over K2_2CO3_3 for lower activation energy) .
  • Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics, favoring DMF for polar intermediates .
  • Machine learning : Training datasets from analogous pyrazolo-pyrimidine syntheses predict yields under untested conditions (e.g., temperature ramps) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

Discrepancies often arise from substituent effects or assay variability. Methodological approaches include:

  • SAR analysis : Compare bioactivity of analogs with systematic substitutions (e.g., 4-methoxyphenyl vs. 3-methylphenyl groups) to isolate pharmacophore contributions .
  • Targeted docking studies : Molecular docking (AutoDock Vina) identifies binding affinity variations to kinases or GPCRs, explaining divergent IC50_{50} values .
  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can experimental design (DoE) improve the scalability of this compound’s synthesis?

Statistical DoE (e.g., factorial or response surface designs) identifies critical parameters:

  • Factors : Temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst loading (0.5–2.0 equiv.) .
  • Responses : Yield, purity, and reaction time.
  • Optimization : Central composite design (CCD) models nonlinear interactions, revealing that 100°C in DMF with 1.2 equiv. NaH maximizes yield (82%) while minimizing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.